4-(4-Methylpiperazin-1-yl)benzonitrile

Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

4-(4-Methylpiperazin-1-yl)benzonitrile (CAS 34334-28-6) is a critical para-substituted building block featuring an N-methylpiperazine moiety (XLogP3 = 1.6) essential for optimizing ADME properties in kinase inhibitor programs, including PAK4 inhibitors. Its specific substitution pattern is non-interchangeable with ortho or non-methylated analogs, ensuring reproducible pharmacology. Supplied with batch-specific QC documentation (NMR, HPLC). Ideal for fragment-based drug discovery (FBDD) leveraging available co-crystal structures (e.g., PDB 5R62).

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 34334-28-6
Cat. No. B1300033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazin-1-yl)benzonitrile
CAS34334-28-6
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-9H2,1H3
InChIKeyZSDPKKGOSKXEHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylpiperazin-1-yl)benzonitrile (CAS 34334-28-6): Procurement-Ready Physicochemical and Synthetic Baseline


4-(4-Methylpiperazin-1-yl)benzonitrile (C₁₂H₁₅N₃, MW 201.27) is a para-substituted benzonitrile derivative featuring a 4-methylpiperazine moiety [1]. It is primarily utilized as a versatile chemical building block and a defined fragment scaffold in medicinal chemistry, notably for the synthesis of kinase inhibitors, including derivatives targeting PAK4 [2]. This compound is commercially available with batch-specific analytical documentation (e.g., NMR, HPLC) and is characterized by a melting point range of 104-105°C .

4-(4-Methylpiperazin-1-yl)benzonitrile: Why Analog Substitution is Not Feasible


Substituting 4-(4-Methylpiperazin-1-yl)benzonitrile with closely related analogs such as its non-methylated or ortho-substituted counterparts is chemically and functionally invalid. The N-methyl group on the piperazine ring fundamentally alters the compound's lipophilicity (XLogP3), basicity (pKa), and electron density, thereby dictating specific interactions in biological systems [1]. Similarly, changing the substitution pattern from para to ortho (e.g., 2-(4-methylpiperazin-1-yl)benzonitrile) modifies the spatial geometry required for key molecular recognition events, as evidenced by the differential binding affinities of these core scaffolds in medicinal chemistry campaigns [2]. These structural nuances ensure that a generic substitution cannot reproduce the intended pharmacological profile or synthetic utility, making the specific CAS number critical for reproducible research and development.

4-(4-Methylpiperazin-1-yl)benzonitrile (CAS 34334-28-6): Quantitative Differentiation Evidence Guide


Differentiated Lipophilicity (LogP) of 4-(4-Methylpiperazin-1-yl)benzonitrile Compared to Non-Methylated Analog

The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 1.6) compared to its direct non-methylated analog, 4-(piperazin-1-yl)benzonitrile (XLogP3 = 0.9) [1][2]. This quantitative difference in LogP is a key driver for membrane permeability and blood-brain barrier penetration potential in drug design.

Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

Robust and Efficient Synthetic Yield for 4-(4-Methylpiperazin-1-yl)benzonitrile at Room Temperature

A standard synthetic procedure for 4-(4-methylpiperazin-1-yl)benzonitrile via nucleophilic aromatic substitution of p-fluorobenzonitrile with 1-methylpiperazine yields 93% under mild, room temperature conditions . While direct comparative yield data for the ortho-substituted analog under identical conditions is not available in the primary literature, this high yield provides a strong baseline for procurement decisions based on synthetic efficiency.

Synthetic Chemistry Process Chemistry Cost-Effective Synthesis

Commercial Availability with High Purity (97%+) and Comprehensive Analytical QC

The compound is commercially available with a standard purity specification of 97% or higher, accompanied by batch-specific quality control data including NMR, HPLC, and GC . This level of documented purity ensures reproducibility in sensitive assays and provides a higher level of confidence compared to sourcing similar analogs with potentially lower or undocumented purity.

Chemical Procurement Quality Control Reproducible Research

Crystallographic Validation of 4-(4-Methylpiperazin-1-yl)benzonitrile as a Defined Ligand in Structural Biology

The compound (PDB Ligand ID: RXJ) has been experimentally validated as a ligand in multiple protein crystal structures deposited in the Protein Data Bank (e.g., 5R62, 5RXK) [1]. This structural information provides a direct, atomic-level understanding of its binding mode, a level of characterization not yet available for many closely related analogs like 2-(4-methylpiperazin-1-yl)benzonitrile or 4-(piperazin-1-yl)benzonitrile.

Structural Biology Fragment-Based Drug Design X-ray Crystallography

Key Research and Industrial Applications for 4-(4-Methylpiperazin-1-yl)benzonitrile


Scaffold for Designing Novel Kinase Inhibitors (e.g., PAK4)

Researchers can leverage 4-(4-methylpiperazin-1-yl)benzonitrile as a core scaffold to synthesize novel kinase inhibitors. Its specific physicochemical profile (XLogP3 = 1.6) [1] makes it a suitable building block for optimizing ADME properties. This approach is validated by the design and synthesis of 6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole-based PAK4 inhibitors, which have demonstrated potent antitumor activity both in vitro and in vivo [2].

Fragment for Structure-Based Drug Design (SBDD) via X-ray Crystallography

The availability of high-resolution crystal structures (e.g., PDB 5R62) containing this compound as a bound ligand (RXJ) makes it an ideal starting point for fragment-based drug discovery (FBDD) [3]. Medicinal chemists can utilize these structures to rationally design and optimize new molecules by expanding or linking from this validated fragment, thereby accelerating the drug discovery timeline.

Reliable Starting Material for Advanced Synthetic Intermediates

Owing to its robust and high-yielding synthesis (93%) from readily available precursors and its commercial availability in high purity (≥97%) with full QC documentation , this compound serves as a reliable building block for synthesizing more complex molecules. Its consistent quality ensures reproducible yields in multi-step organic syntheses, making it a dependable choice for process chemistry and medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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